1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
Description
This compound features a urea core linked to a pyrimidin-2-yl-substituted piperidine and a thiophen-2-yl group.
Properties
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(19-13-3-1-10-22-13)18-11-12-4-8-20(9-5-12)14-16-6-2-7-17-14/h1-3,6-7,10,12H,4-5,8-9,11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHJNJJTWVBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of 1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is . The compound features a pyrimidine ring, a piperidine moiety, and a thiophene group, which contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the urea moiety. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with similar structural features have demonstrated effectiveness against acute myeloid leukemia (AML), achieving up to 90% complete remission in clinical trials when combined with other chemotherapeutics like cytarabine and daunorubicin .
Enzyme Inhibition
1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has been evaluated for its enzyme inhibitory properties. Studies indicate that piperidine derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating various diseases, including Alzheimer's and certain infections . The IC50 values for these activities vary significantly among different derivatives, underscoring the importance of structural modifications in enhancing potency.
Antioxidant Activity
The antioxidant properties of related compounds have been assessed through various assays. For example, a study measuring the activity of pyrimidine derivatives reported that certain modifications led to high antioxidant activity (71–82%) compared to standard references . This suggests that structural elements present in 1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea may also confer similar benefits.
Case Study 1: Anticancer Efficacy
A specific derivative within the same class was tested against several cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation. The study concluded that further optimization of the structure could enhance selectivity and reduce side effects.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds, demonstrating that modifications at the thiophene position could significantly impact AChE inhibition. This study provided insights into how small changes in chemical structure can lead to substantial differences in biological activity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Key Functional Groups
- Urea Group : Enhances hydrogen bonding capabilities.
- Pyrimidine Ring : Known for its role in nucleic acids and various biological processes.
- Piperidine Moiety : Often associated with neuroactive compounds.
Medicinal Chemistry
1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Preliminary studies indicate that compounds with similar structures may modulate cellular processes, potentially impacting inflammatory pathways and cellular signaling mechanisms .
Drug Development
The unique combination of functional groups in this compound suggests potential interactions with specific receptors or enzymes, making it a candidate for drug development against various diseases. For instance, compounds that share structural similarities have been explored for their neuroprotective effects and anti-inflammatory activities .
Interaction Studies
Understanding how this compound interacts with biological targets is critical for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors.
- Enzyme Inhibition Tests : Determining the compound's ability to inhibit relevant enzymes involved in disease pathways.
Case Study 1: Anti-inflammatory Activity
Research has indicated that derivatives of urea compounds can exhibit significant anti-inflammatory properties. In vitro studies demonstrated that similar compounds effectively reduced pro-inflammatory cytokines in cell cultures, suggesting that 1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea may also possess such activity.
Case Study 2: Neuroprotective Effects
A study focusing on piperidine derivatives highlighted their neuroprotective effects in models of neurodegenerative diseases. The presence of the pyrimidine ring in our compound may enhance its efficacy by promoting neurotrophic factor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations and Their Impacts
Substituent Modifications on the Urea Core
- 1-(4-Chlorobenzyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (): Replaces the thiophen-2-yl group with a 4-chlorobenzyl moiety. The chlorine atom increases lipophilicity (logP ~3.2 vs.
- 1-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea ():
Substitutes the pyrimidin-2-yl piperidine with a pyridazinyl-pyrrolidine system. The pyridazine ring introduces additional hydrogen-bond acceptors, which may alter target selectivity (e.g., kinase inhibition profiles) .
Modifications to the Piperidine Ring
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (): Incorporates a triazine group instead of pyrimidine.
- 1-[2-(4-Methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea ():
Adds a sulfamoyl group to the thiophene, increasing polarity (logP ~1.9) and possibly renal excretion rates. This modification may limit blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
*logP values estimated via computational tools (e.g., ChemAxon).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
